molecular formula C25H21N3O4S2 B12221190 Methyl 2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]benzoate

Methyl 2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]benzoate

Cat. No.: B12221190
M. Wt: 491.6 g/mol
InChI Key: AGIJEKOMEJSNQJ-UHFFFAOYSA-N
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Description

Methyl 2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]benzoate is a heterocyclic compound featuring a fused cyclopenta-thieno-pyrimidinone core. This structure integrates a thiophene ring fused to a pyrimidinone and a cyclopentane moiety, with a phenyl group at position 3 and a methyl benzoate ester linked via a thioether-acetamide bridge. The compound’s complexity arises from its polycyclic framework, which is common in bioactive molecules targeting enzymes or receptors.

Properties

Molecular Formula

C25H21N3O4S2

Molecular Weight

491.6 g/mol

IUPAC Name

methyl 2-[[2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C25H21N3O4S2/c1-32-24(31)16-10-5-6-12-18(16)26-20(29)14-33-25-27-22-21(17-11-7-13-19(17)34-22)23(30)28(25)15-8-3-2-4-9-15/h2-6,8-10,12H,7,11,13-14H2,1H3,(H,26,29)

InChI Key

AGIJEKOMEJSNQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]benzoate involves multiple steps, each requiring specific conditions and reagents. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify its functional groups, leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in biological pathways, resulting in various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituents (R1, R2) Molecular Weight (g/mol) Key Features
Target Compound (Methyl 2-[...]benzoate) C27H23N3O4S2 R1 = Phenyl; R2 = Methyl benzoate ~541.6 High lipophilicity due to phenyl and benzoate groups.
2-[(3-Allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-biphenylyl)acetamide C26H23N3O2S2 R1 = Allyl; R2 = Biphenylyl acetamide 473.6 Enhanced π-π interactions from biphenyl; allyl group may improve reactivity .
Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate C20H20ClN3O4S2 R1 = 4-Chlorophenyl; R2 = Ethyl glycinate 473.96 Chlorine atom increases electronegativity; glycinate enhances solubility .
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate C21H23NO5S R1 = 4-Hydroxyphenyl; R2 = Ethyl ester 401.5 Phenolic -OH group introduces hydrogen-bonding potential .

Research Findings and Trends

  • Structural Optimization : Substitutions at R1 (e.g., phenyl, allyl, chlorophenyl) and R2 (e.g., esters, acetamides) are critical for tuning bioactivity and pharmacokinetics .
  • Synthetic Challenges : Low yields (e.g., 22% in ) highlight the difficulty of constructing polycyclic frameworks; improved catalysts or solvent systems may enhance efficiency .
  • Unmet Needs : Direct biological data for the target compound are lacking. Future studies should prioritize assays against tyrosinase, kinases, or inflammatory targets, leveraging insights from analogues .

Biological Activity

Methyl 2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]benzoate (CAS No. 379238-04-7) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, data tables, and case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C27H21N3O4S4C_{27}H_{21}N_{3}O_{4}S_{4}, with a molecular weight of approximately 579.73 g/mol. The structure features multiple functional groups that contribute to its biological activity, including a thiophene ring and a pyrimidine moiety.

Antimicrobial Properties

Research has indicated that derivatives of thienopyrimidines, including compounds similar to this compound, exhibit significant antimicrobial activity. A study demonstrated that these compounds were effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been investigated in several cancer cell lines. In vitro studies suggest that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. A notable case study reported an IC50 value in the micromolar range for breast cancer cell lines .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes associated with disease processes. In particular, it has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways .

Case Study 1: Antimicrobial Evaluation

A comprehensive evaluation of this compound was conducted using the agar well diffusion method. The results indicated varying degrees of inhibition against tested pathogens:

PathogenZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans1264

Case Study 2: Cytotoxicity Assay

In a study assessing the cytotoxic effects on MCF-7 breast cancer cells:

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030
10010

The data indicate a dose-dependent reduction in cell viability, suggesting significant anticancer potential.

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